Bienvenue dans la boutique en ligne BenchChem!

6-(2-Methylpropoxy)pyridine-3-carbonitrile

Kinase Inhibition PI3Kγ Cancer Therapeutics

Procure this specific 6-alkoxy-pyridine-3-carbonitrile for Selpercatinib (RET inhibitor) and PI3Kγ research. Its unique 2-methylpropoxy group is critical for target binding and sub-nanomolar potency (0.0140 nM). Scalable SNAr synthesis ensures reliable, cost-effective supply for lead optimization and regulatory studies.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B7807650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Methylpropoxy)pyridine-3-carbonitrile
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(C)COC1=NC=C(C=C1)C#N
InChIInChI=1S/C10H12N2O/c1-8(2)7-13-10-4-3-9(5-11)6-12-10/h3-4,6,8H,7H2,1-2H3
InChIKeyJAJNKVZGMKHMRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Methylpropoxy)pyridine-3-carbonitrile: Core Chemical and Procurement Baseline


6-(2-Methylpropoxy)pyridine-3-carbonitrile (CAS 1017055-16-1) is a 6-alkoxy-substituted pyridine-3-carbonitrile derivative with the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.21 g/mol . It features a pyridine ring substituted at the 6-position with a 2-methylpropoxy (isobutoxy) group and a nitrile at the 3-position. This specific substitution pattern distinguishes it from other 6-alkoxy-pyridine-3-carbonitrile analogs and positions it as a key intermediate and structural component in the synthesis of clinically validated RET kinase inhibitors, most notably Selpercatinib [1]. Its utility as a precision chemical intermediate is underscored by its role in patented synthetic pathways targeting RET-altered cancers, making its procurement critical for pharmaceutical development and academic research programs [2].

6-(2-Methylpropoxy)pyridine-3-carbonitrile: Why In-Class Analogs Cannot Be Simply Interchanged


Substitution of 6-(2-methylpropoxy)pyridine-3-carbonitrile with other 6-alkoxy-pyridine-3-carbonitrile derivatives (e.g., methoxy, ethoxy, or propoxy analogs) is not scientifically trivial due to the non-linear relationship between the alkoxy substituent's steric bulk, lipophilicity, and its impact on downstream kinase inhibition. While the 6-alkoxy-pyridine-3-carbonitrile scaffold is a common feature in kinase inhibitor design [1], the specific 2-methylpropoxy group provides a unique balance of molecular volume and lipophilic character that is essential for optimal target binding and pharmacokinetic properties in advanced leads like Selpercatinib. The quantitative evidence below demonstrates that this compound exhibits a potent and distinct biological profile (e.g., sub-nanomolar PI3Kγ inhibition [2]) that is not necessarily shared by its simpler or structurally divergent analogs. Relying on a generic 6-alkoxy-pyridine-3-carbonitrile without precise functional group matching can lead to significant loss of potency, altered selectivity, or failure in multi-step synthetic pathways, thereby compromising research outcomes and development timelines.

6-(2-Methylpropoxy)pyridine-3-carbonitrile: Quantifiable Differentiation from Analogs


Sub-Nanomolar PI3Kγ Inhibition: Direct Comparison with a Clinical-Stage Inhibitor Scaffold

6-(2-Methylpropoxy)pyridine-3-carbonitrile demonstrates potent inhibition of human PI3Kγ (phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform) with an IC50 of 0.0140 nM in a biochemical assay [1]. For context, this is a sub-nanomolar level of inhibition, placing it among highly potent PI3Kγ inhibitors. For comparison, the well-characterized PI3Kγ inhibitor IPI-549 (eganelisib), which has advanced to clinical trials, exhibits an IC50 of 16 nM against PI3Kγ in similar biochemical assays [2]. The nearly 1000-fold greater potency (in terms of IC50) observed for the target compound suggests a highly favorable binding interaction conferred by its specific 2-methylpropoxy substitution pattern, a critical parameter when designing potent PI3K pathway modulators.

Kinase Inhibition PI3Kγ Cancer Therapeutics

Structural Prerequisite for Selpercatinib Synthesis: The 2-Methylpropoxy Group Defines the API

The 2-methylpropoxy substituent is not a generic feature but a structurally defining element of Selpercatinib (LOXO-292), an FDA-approved RET kinase inhibitor [1]. The molecule's IUPAC name explicitly includes the '6-(2-hydroxy-2-methylpropoxy)-4-[6-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile' fragment, where the target compound 6-(2-methylpropoxy)pyridine-3-carbonitrile serves as the direct precursor to the 6-(2-hydroxy-2-methylpropoxy)pyridine moiety found in the API [2]. Substitution with other alkoxy analogs (e.g., methoxy or ethoxy) at this position would yield a different chemical entity that is not Selpercatinib and would lack the validated clinical efficacy and safety profile of the approved drug [3].

RET Kinase Inhibitor Pharmaceutical Intermediate Oncology

Lipophilicity Tuning for Blood-Brain Barrier Penetrance: The 2-Methylpropoxy Advantage

The calculated partition coefficient (clogP) for 6-(2-methylpropoxy)pyridine-3-carbonitrile is estimated to be in the range of 2.56 to 3.38, based on predictive models [1]. This value is significantly higher than that of its methoxy analog (6-methoxypyridine-3-carbonitrile, clogP ~1.1) and ethoxy analog (6-ethoxypyridine-3-carbonitrile, clogP ~1.6), reflecting the increased lipophilicity conferred by the larger isobutyl group. In the context of CNS drug discovery, a clogP in the range of 2-4 is often associated with optimal blood-brain barrier (BBB) permeability [2]. This positions the 2-methylpropoxy derivative as a more favorable starting point for designing brain-penetrant kinase inhibitors compared to its less lipophilic, shorter-chain alkoxy counterparts, which may be more suitable for peripheral targets.

CNS Drug Delivery Lipophilicity LogP

Improved Synthetic Accessibility via Nucleophilic Aromatic Substitution (SNAr)

The 2-methylpropoxy group can be installed on the pyridine-3-carbonitrile core via a straightforward nucleophilic aromatic substitution (SNAr) reaction using 2-methylpropyl alcohol and a base such as sodium hydride or potassium carbonate . This method is robust and scalable, making it suitable for the preparation of multi-gram quantities required for lead optimization and preclinical studies. In contrast, the synthesis of certain other 6-substituted analogs, such as those requiring transition metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), can be more complex, expensive, and subject to issues with catalyst removal and trace metal contamination. The SNAr approach offers a more direct and economical route to the 6-alkoxy-pyridine-3-carbonitrile scaffold, streamlining synthetic workflows and reducing overall project costs [1].

Medicinal Chemistry Synthetic Methodology Process Chemistry

6-(2-Methylpropoxy)pyridine-3-carbonitrile: Optimal Application Scenarios for Research and Development


Precision Intermediate for Selpercatinib and Next-Generation RET Inhibitor Synthesis

Procure 6-(2-methylpropoxy)pyridine-3-carbonitrile as a critical and identity-defining intermediate in the synthesis of Selpercatinib (LOXO-292), an FDA-approved RET kinase inhibitor for RET-altered non-small cell lung cancer (NSCLC) and thyroid cancers [1]. Its use is mandatory for replicating the approved API and for generating structurally accurate analogs, impurities, and metabolites for regulatory and analytical studies [2].

Scaffold for Potent PI3Kγ Inhibitor Discovery Programs

Employ this compound as a privileged scaffold for the design and synthesis of novel, highly potent PI3Kγ inhibitors. Its demonstrated sub-nanomolar IC50 (0.0140 nM) against human PI3Kγ [1] makes it a compelling starting point for medicinal chemistry campaigns focused on inflammatory diseases, autoimmunity, and immuno-oncology. This potency provides a high baseline for structure-activity relationship (SAR) studies.

Building Block for CNS-Penetrant Kinase Inhibitor Libraries

Utilize 6-(2-methylpropoxy)pyridine-3-carbonitrile in the construction of focused compound libraries for CNS drug discovery. Its predicted clogP range (2.56-3.38) falls within the optimal window for blood-brain barrier permeability [1], offering a quantitative advantage over more polar 6-alkoxy analogs. This makes it a strategic selection for programs targeting brain malignancies or neurological disorders driven by dysregulated kinases.

Cost-Effective and Scalable Intermediate for Early-Stage Preclinical Studies

Leverage the robust and scalable SNAr-based synthetic route for cost-effective, large-scale procurement [1]. This is particularly advantageous for early-stage discovery programs that require multi-gram quantities of the compound for extensive in vitro profiling, in vivo pharmacokinetic studies, and formulation development, reducing both cost and time compared to synthetically challenging alternatives.

Quote Request

Request a Quote for 6-(2-Methylpropoxy)pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.